molecular formula C12H21NO3 B6187713 tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate CAS No. 2680534-39-6

tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate

Cat. No.: B6187713
CAS No.: 2680534-39-6
M. Wt: 227.3
InChI Key:
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Description

tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a cyclopentyl ring with a methyl and oxo substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the oxo group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules

Biology: The compound may be used in biological research to study its effects on different biological systems. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate
  • tert-butyl N-[(3-oxocyclopentyl)methyl]carbamate
  • tert-butyl carbamate

Comparison: tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate is unique due to its specific structure, which includes a cyclopentyl ring with a methyl and oxo substituentFor example, tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate has a cyclobutyl ring instead of a cyclopentyl ring, which can lead to different reactivity and interactions with biological molecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate involves the reaction of tert-butyl carbamate with 1-methyl-3-oxocyclopentane-1-carboxylic acid chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "1-methyl-3-oxocyclopentane-1-carboxylic acid chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add tert-butyl carbamate to a solution of 1-methyl-3-oxocyclopentane-1-carboxylic acid chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "After completion of the reaction, extract the product with dichloromethane.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product as a white solid." ] }

CAS No.

2680534-39-6

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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